molecular formula C7H9NO2 B8629720 2-(N-Formyl-2-amino-ethyl)-furan

2-(N-Formyl-2-amino-ethyl)-furan

Cat. No. B8629720
M. Wt: 139.15 g/mol
InChI Key: AEDKVYNEHDRQEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04737495

Procedure details

Here, 2-(2-amino-ethyl)furan (10.0 g, 0.090 mol) is refluxed with ethyl formate (80 ml, 1.0 mol) for 12 hours. The reaction product is concentrated by evaporation and distilled in vacuo.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]1[O:5][CH:6]=[CH:7][CH:8]=1.[CH:9](OCC)=[O:10]>>[CH:9]([NH:1][CH2:2][CH2:3][C:4]1[O:5][CH:6]=[CH:7][CH:8]=1)=[O:10]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NCCC=1OC=CC1
Name
Quantity
80 mL
Type
reactant
Smiles
C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction product is concentrated by evaporation
DISTILLATION
Type
DISTILLATION
Details
distilled in vacuo

Outcomes

Product
Name
Type
Smiles
C(=O)NCCC=1OC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.